molecular formula C19H20FN3OS B2505997 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 897464-17-4

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2505997
CAS No.: 897464-17-4
M. Wt: 357.45
InChI Key: UIQIIHPXFXECLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a fused imidazo[2,1-b]thiazole core, a privileged scaffold in medicinal chemistry that is present in a range of bioactive molecules and approved therapeutics . The structure is further functionalized with a 4-fluorophenyl group at the 6-position and a 1-(4-methylpiperidin-1-yl) ethanone moiety at the 3-position. This molecular architecture is designed to explore structure-activity relationships, particularly through the incorporation of the 4-fluorophenyl ring, a common pharmacophore used to modulate a compound's electronic properties, metabolic stability, and binding affinity . Compounds based on the imidazo[2,1-b]thiazole scaffold have been extensively reported in the scientific literature to exhibit a diverse spectrum of biological activities. Research on analogous structures has demonstrated potential immunomodulatory, antifungal, antitubercular, and anticancer properties, making this chemotype a valuable template for developing new therapeutic agents . The specific substitution pattern on this molecule suggests its primary research application is as a key intermediate or a target molecule for screening in biological assays. Researchers can utilize this compound to investigate kinase inhibition, given the relevance of similar heterocyclic systems in the development of kinase inhibitors , or to probe various cellular signaling pathways. It is also an ideal candidate for hit-to-lead optimization studies, where researchers can systematically modify its structure to enhance potency, selectivity, and pharmacokinetic profiles. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c1-13-6-8-22(9-7-13)18(24)10-16-12-25-19-21-17(11-23(16)19)14-2-4-15(20)5-3-14/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQIIHPXFXECLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone is a member of the imidazo[2,1-b]thiazole family, which has garnered interest due to its potential biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity associated with this compound, including its cytotoxic effects on cancer cell lines, potential mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20_{20}H22_{22}FN3_{3}S
  • Molecular Weight : Approximately 365.47 g/mol

Biological Activity Overview

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant biological activities, including:

  • Cytotoxicity against Cancer Cell Lines : Compounds in this class have shown cytotoxic effects against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung cancers. For instance, a related compound demonstrated IC50_{50} values ranging from 2.09 to 2.18 µM against MCF-7 and HepG2 cells, respectively .
  • Antitubercular Activity : Some derivatives have been evaluated for their activity against Mycobacterium tuberculosis. A study identified several compounds with IC90_{90} values indicating significant antitubercular properties .
  • Antiviral Activity : Certain derivatives have exhibited moderate antiviral activity against strains of influenza A and vesicular stomatitis virus .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Enzyme Inhibition : The binding interactions with specific enzymes or receptors may inhibit critical pathways in cancer cell proliferation.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with these compounds, suggesting a broader impact on cellular functions.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various imidazo[2,1-b]thiazole derivatives on MCF-7 and HepG2 cells. The results indicated that the most potent compounds had IC50_{50} values below 5 µM, demonstrating significant potential for further development as anticancer agents .

Case Study 2: Antitubercular Activity

In another investigation focusing on antitubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90_{90} values between 3.73 to 4.00 µM, indicating promising efficacy against tuberculosis .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50}/IC90_{90} ValuesReference
CytotoxicityMCF-72.09 µM
CytotoxicityHepG22.18 µM
Antitubercular ActivityMycobacterium tuberculosisIC90_{90}: 3.73 - 4.00 µM
Antiviral ActivityInfluenza A VirusEC50_{50}: 9 µM

Scientific Research Applications

Cancer Therapy

Research indicates that imidazo[2,1-b]thiazole derivatives, including the compound , exhibit significant anticancer properties. These compounds are known to inhibit various cancer cell lines through different mechanisms:

  • Focal Adhesion Kinase Inhibition : A related study identified imidazo[2,1-b][1,3,4]thiadiazole derivatives as effective inhibitors of focal adhesion kinase (FAK), a protein involved in cancer cell proliferation and survival. The inhibition of FAK phosphorylation was linked to reduced viability in pancreatic cancer cells .
  • Poly(ADP-ribose) Polymerase Inhibition : Some derivatives have shown efficacy as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in the treatment of breast cancer by inducing cell death in cancerous cells .

Antimicrobial Activity

The thiazole ring structure is often associated with antimicrobial properties. Various studies have reported that thiazole derivatives demonstrate significant antibacterial and antifungal activities:

  • Antibacterial Efficacy : Compounds structurally similar to the target compound have been evaluated for their antibacterial properties against a range of pathogens. These studies suggest a moderate to strong efficacy against Gram-positive and Gram-negative bacteria, indicating potential for development into new antimicrobial agents .

Case Study 1: Anticancer Activity

A recent study evaluated a series of imidazo[2,1-b]thiazole derivatives for their anticancer properties against different cancer types. The results showed that compounds with fluorinated phenyl groups exhibited enhanced activity against breast and prostate cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to increased binding affinity to target proteins involved in tumor progression .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of thiazole derivatives, including those related to the compound discussed. The study revealed that specific modifications on the thiazole ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights the importance of structural optimization in developing effective antimicrobial agents .

Summary Table

Application AreaMechanismFindings
Cancer TherapyFAK InhibitionEffective against pancreatic cancer cells
PARP InhibitionInduces apoptosis in breast cancer
Antimicrobial ActivityDisruption of bacterial functionModerate to strong efficacy against pathogens

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Imidazothiazole Core : Essential for binding to targets like VEGFR2 or aldose reductase. Modifications here drastically alter activity .
  • Acetamide Tail : 4-Methylpiperidine may enhance selectivity over morpholine or benzyl-substituted analogs, as seen in 5l’s improved cytotoxicity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and what reaction conditions are critical for success?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Condensation reactions to construct the heterocyclic ring, often requiring catalysts like Lewis acids or bases (e.g., triethylamine) .
  • Nucleophilic substitution for introducing the 4-fluorophenyl group, performed under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-methylpiperidinyl moiety, necessitating palladium catalysts and controlled temperatures (60–80°C) .
    Critical conditions include anhydrous solvents (e.g., DMF or THF), precise stoichiometry, and purification via column chromatography or recrystallization .

Basic: Which analytical techniques are prioritized for structural validation and purity assessment?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substituent integration, particularly for distinguishing imidazo[2,1-b]thiazole protons and fluorophenyl aromatic signals .
  • HPLC : Monitors reaction progress and quantifies purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight, with ESI-MS used to detect intermediates and byproducts .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Advanced: How can researchers optimize yields in multi-step syntheses involving sensitive intermediates?

  • Intermediate Stabilization : Protect reactive groups (e.g., amines) using Boc or Fmoc strategies to prevent side reactions .
  • Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling steps to enhance efficiency .
  • Temperature Gradients : Use gradual heating/cooling during cyclization to avoid decomposition .
  • In-line Analytics : Implement real-time HPLC or TLC to abort failed steps early, reducing resource waste .

Advanced: What experimental designs address contradictions in biological activity across assays?

  • Dose-Response Curves : Establish IC50 values across multiple concentrations to account for variability in cell viability assays .
  • Control Standardization : Use consistent cell lines (e.g., MDA-MB-231 vs. HepG2) and normalize to reference inhibitors (e.g., sorafenib) .
  • Mechanistic Validation : Pair cytotoxicity assays with target-specific tests (e.g., VEGFR2 inhibition assays) to confirm on-target effects .
  • Replicate Studies : Perform triplicate runs under identical conditions to distinguish biological noise from true activity discrepancies .

Advanced: How does structural modification of the imidazo[2,1-b]thiazole core impact pharmacological profiles?

  • Electron-Withdrawing Groups : Fluorophenyl substituents enhance metabolic stability and target binding via hydrophobic interactions .
  • Piperidine Modifications : 4-Methylpiperidinyl groups improve solubility and bioavailability compared to bulkier analogs .
  • SAR Studies : Derivatives with chlorophenyl or methoxyphenyl groups show varied cytotoxicity, highlighting the role of substituent electronic effects . Computational docking (e.g., AutoDock) can predict binding affinities to targets like VEGFR2 .

Advanced: What strategies mitigate compound instability during storage or handling?

  • Lyophilization : Store as lyophilized powder under argon to prevent hydrolysis of the ketone group .
  • Light Protection : Use amber vials to avoid photodegradation of the thiazole ring .
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Advanced: How is computational chemistry integrated into the study of this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with kinase domains) to guide synthetic modifications .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Basic: What in vitro models are appropriate for preliminary biological evaluation?

  • Cancer Cell Lines : MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) are standard for cytotoxicity screening .
  • Enzyme Assays : Test inhibition of kinases (e.g., VEGFR2) using fluorescence-based kits to link activity to molecular targets .

Advanced: How are stereochemical outcomes controlled during piperidine ring functionalization?

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to enforce enantioselectivity .
  • X-ray Crystallography : Resolve absolute configurations of intermediates (e.g., using SHELXL ) to verify stereochemical fidelity .

Advanced: What methodologies confirm target engagement in cellular environments?

  • Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins upon compound binding .
  • Pull-down Assays : Use biotinylated analogs with streptavidin beads to isolate and identify bound proteins .
  • Fluorescence Microscopy : Tagged compounds (e.g., FITC conjugates) visualize subcellular localization in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.